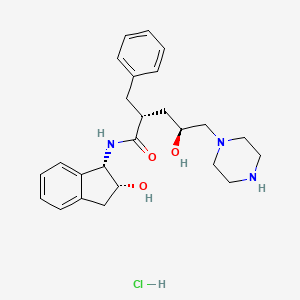

Trandolaprilat Diketopiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trandolaprilat Diketopiperazine is a derivative of Trandolapril, which is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Trandolapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

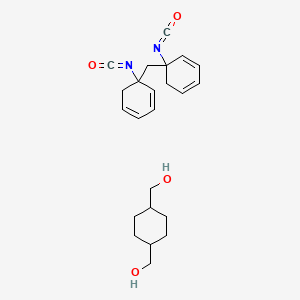

The synthesis of Diketopiperazine scaffolds has been studied extensively . The process involves a variety of reactions, including N-substitution, secondary cyclization, isopentenylation, and S-substitution .Molecular Structure Analysis

The molecular formula of Trandolaprilat Diketopiperazine is C22H28N2O4 . Its molecular weight is 384.5 g/mol . The IUPAC name for this compound is (2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid .Chemical Reactions Analysis

The chemical reactions involved in the formation of Diketopiperazine have been studied using density functional theory (DFT) calculations . These studies provide a detailed reaction mechanism for the deFmoc reaction .Physical And Chemical Properties Analysis

Trandolaprilat Diketopiperazine has a molecular weight of 384.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 . The exact mass of Trandolaprilat Diketopiperazine is 384.20490738 g/mol .Scientific Research Applications

Bio-Inspired Therapeutics

Finally, TDK is being explored as a bio-inspired therapeutic agent. Its structure is similar to naturally occurring peptides, which means it can be used to create drugs that mimic natural processes in the body. This approach could lead to more natural and less toxic treatments for a variety of conditions.

Mechanism of Action

Target of Action

Trandolaprilat, the biologically active metabolite of Trandolapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolaprilat is the RAAS. By inhibiting ACE and reducing ATII levels, Trandolaprilat disrupts this system, leading to vasodilation and a subsequent decrease in blood pressure . The reduction of ATII also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the antihypertensive effect .

Pharmacokinetics

Trandolapril is metabolized in the liver to its active form, Trandolaprilat . The pharmacokinetics of Trandolaprilat is dose-dependent but in a non-linear fashion . The cumulative urine excretion of Trandolapril and Trandolaprilat was found to be between 5.51% and 7.41% for different doses . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .

Result of Action

The molecular and cellular effects of Trandolaprilat’s action primarily involve the reduction of blood pressure. This is achieved through the inhibition of ACE, leading to decreased levels of ATII and aldosterone, resulting in vasodilation and decreased fluid volume .

Action Environment

The action, efficacy, and stability of Trandolaprilat can be influenced by various environmental factors. For instance, the absorption of Trandolapril, the prodrug of Trandolaprilat, is slowed with food . Additionally, the plasma concentration of Trandolapril is increased in elderly patients . Renal and hepatic function also significantly impact the pharmacokinetics of Trandolapril and Trandolaprilat .

properties

IUPAC Name |

(2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)/t14-,16+,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVWPQFHTVGGLP-YYTXDEJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)N1[C@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858501 |

Source

|

| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149756-14-9 |

Source

|

| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)